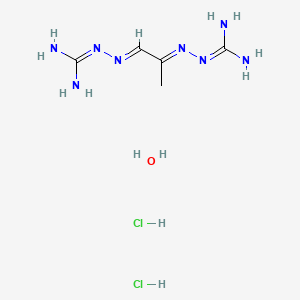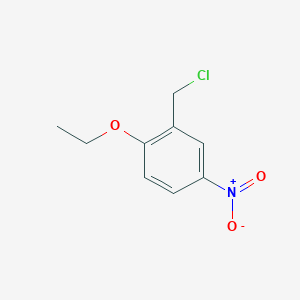
2-(4-Phenylbenzoyl)benzoyl chloride
描述
2-(4-Phenylbenzoyl)benzoyl chloride is an organic compound with the molecular formula C20H13ClO2. It is a derivative of benzoyl chloride, where the benzoyl group is substituted with a phenyl group at the para position. This compound is used in various chemical reactions and has applications in scientific research and industrial processes.
准备方法
Synthetic Routes and Reaction Conditions
2-(4-Phenylbenzoyl)benzoyl chloride can be synthesized through the acylation of diphenyl with phthalic anhydride under catalytic conditions. The reaction is typically carried out in a solvent such as methylene chloride, 1,2-dichloroethane, or nitrobenzene, at a temperature range of 40-65°C. The catalyst, often a Lewis acid like aluminum trichloride, is added in portions to control the reaction rate and improve yield .
Industrial Production Methods
In industrial settings, the synthesis of this compound follows similar principles but is scaled up to accommodate larger quantities. The process involves precise control of reaction conditions to ensure high purity and yield. The use of continuous flow reactors and automated systems helps in maintaining consistency and efficiency in production.
化学反应分析
Types of Reactions
2-(4-Phenylbenzoyl)benzoyl chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form benzoic acids.
Reduction: Reduction reactions can convert the compound into corresponding alcohols or hydrocarbons.
Substitution: The chloride group can be substituted with other nucleophiles, such as amines or alcohols, to form amides or esters.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogenation with palladium on carbon (Pd/C).
Substitution: Nucleophiles like ammonia (NH3) or methanol (CH3OH) under basic conditions.
Major Products Formed
Oxidation: Benzoic acids.
Reduction: Benzyl alcohols or hydrocarbons.
Substitution: Amides or esters.
科学研究应用
2-(4-Phenylbenzoyl)benzoyl chloride is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis, particularly in the preparation of complex molecules and intermediates.
Biology: Studying the effects of alkylation on biological systems and DNA interactions.
Medicine: Investigating potential therapeutic applications and cytotoxic effects against certain cell lines.
作用机制
The mechanism of action of 2-(4-Phenylbenzoyl)benzoyl chloride involves its ability to react with nucleophiles, forming covalent bonds with target molecules. In biological systems, it can form adducts with DNA, interfering with DNA replication and leading to cytotoxic effects. The compound’s reactivity is primarily due to the electrophilic nature of the carbonyl chloride group, which readily undergoes nucleophilic attack .
相似化合物的比较
Similar Compounds
2-Phenylbenzoyl chloride: Similar structure but lacks the additional phenyl group at the para position.
Benzoyl chloride: The parent compound without any phenyl substitution.
4-Phenylbenzoyl chloride: Similar structure but with the phenyl group at a different position.
Uniqueness
2-(4-Phenylbenzoyl)benzoyl chloride is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of the phenyl group at the para position enhances its stability and influences its reactivity in various chemical reactions.
属性
IUPAC Name |
2-(4-phenylbenzoyl)benzoyl chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13ClO2/c21-20(23)18-9-5-4-8-17(18)19(22)16-12-10-15(11-13-16)14-6-2-1-3-7-14/h1-13H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYRZTWPSDNSAQI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)C3=CC=CC=C3C(=O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![2-[4-(Pyrimidin-2-yl)piperazin-1-yl]acetonitrile](/img/structure/B3370162.png)


![1-[1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]ethan-1-one](/img/structure/B3370176.png)


![N-[4-(methylsulfonyl)phenyl]urea](/img/structure/B3370203.png)


![N-[(E)-(2-chloro-5-nitrophenyl)methylidene]aniline](/img/structure/B3370225.png)

